molecular formula C15H11N3O3S B5711667 2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide

2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide

Cat. No. B5711667
M. Wt: 313.3 g/mol
InChI Key: PBEQYYYZRZFWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is also known as MNB and has a molecular weight of 345.35 g/mol.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide is not fully understood. However, it is believed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. The compound may also inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. The compound has also been shown to modulate the activity of certain ion channels, which are involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and death. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on 2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide. One area of interest is the development of new derivatives of the compound with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the study of the compound's effects on other biological systems, such as the immune system and the cardiovascular system. Finally, the compound's potential applications in material science, such as the development of new sensors and electronic devices, are also worth exploring.

Synthesis Methods

The synthesis of 2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide involves the reaction of 2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final product. The overall reaction scheme is shown below:

Scientific Research Applications

2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, ovarian, and lung cancer. The compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-16-13-6-5-10(7-14(13)22-9)15(19)17-11-3-2-4-12(8-11)18(20)21/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEQYYYZRZFWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(3-nitrophenyl)-1,3-benzothiazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.